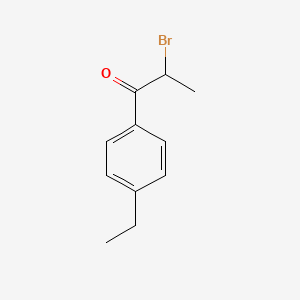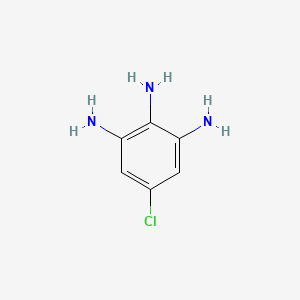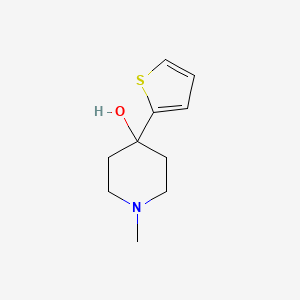
2-Bromo-4'-ethylpropiophenone
説明
2-Bromo-4’-ethylpropiophenone is a chemical compound with the molecular formula C11H13BrO and a molecular weight of 241.12 . It is used in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4’-ethylpropiophenone consists of a phenyl ring (propiophenone), an ethyl group (C2H5) attached to the ring, and a bromine atom (Br) at the 2-position of the ring .Physical And Chemical Properties Analysis
2-Bromo-4’-ethylpropiophenone has a boiling point of 130-133 °C (under a pressure of 5 Torr) and a predicted density of 1.311±0.06 g/cm3 .特性
IUPAC Name |
2-bromo-1-(4-ethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-3-9-4-6-10(7-5-9)11(13)8(2)12/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNIZFOPIIXWPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4'-ethylpropiophenone | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino]acetic acid](/img/structure/B3196746.png)
![1,3-dimethyl-4-propyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B3196748.png)


![[methyl(7H-purin-6-yl)amino]acetic acid](/img/structure/B3196767.png)
![2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide](/img/structure/B3196769.png)
![2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile](/img/structure/B3196775.png)

![2-(Chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B3196797.png)
![N-(4-chloro-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B3196802.png)

amine](/img/structure/B3196831.png)

